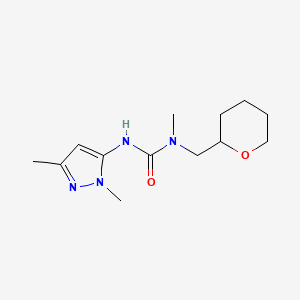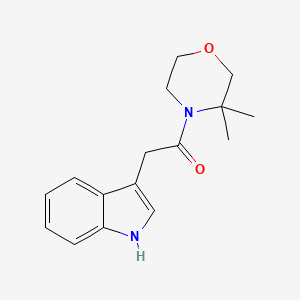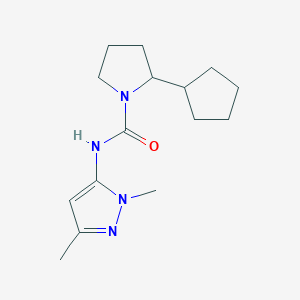
3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea, also known as DPU-4, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neuroprotection, and inflammation.
Mécanisme D'action
The exact mechanism of action of 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth, neurodegeneration, and inflammation. Specifically, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, such as cyclin-dependent kinases and NF-κB.
Biochemical and Physiological Effects:
3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to have various biochemical and physiological effects in animal models. For example, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to reduce tumor growth and increase survival rates in mice with cancer. Additionally, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. Finally, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to reduce inflammation and improve symptoms in animal models of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea in lab experiments is its specificity for certain signaling pathways involved in cancer growth, neurodegeneration, and inflammation. Additionally, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of using 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea in lab experiments is its relatively low solubility, which can make it difficult to administer in certain assays.
Orientations Futures
There are several potential future directions for research on 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea. One area of interest is the development of more potent and selective analogs of 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea for use in cancer treatment and other applications. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea in humans for various applications.
Méthodes De Synthèse
The synthesis of 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea involves the reaction of 2,5-dimethylpyrazole with 1-methyl-1-(oxan-2-ylmethyl)urea in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer treatment, as 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has been studied for its potential neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Finally, 3-(2,5-Dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea has also been studied for its potential anti-inflammatory effects, as it has been shown to reduce inflammation in animal models of various inflammatory diseases.
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-1-methyl-1-(oxan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10-8-12(17(3)15-10)14-13(18)16(2)9-11-6-4-5-7-19-11/h8,11H,4-7,9H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZSHGVFUPQLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)N(C)CC2CCCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)


![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)

![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)

![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)


